PARP-1 Inhibitory Potency: 1.7-Fold Superiority of DHBF-7-carboxamide Over Its 3-Oxo-7-carboxamide Analog
In a direct head-to-head comparison within the same study, the unsubstituted 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide, compound 3) inhibited PARP-1 with an IC₅₀ of 9.45 ± 0.25 μM, whereas the structurally analogous DHBF-3-one-7-carboxamide scaffold (compound 36) exhibited a significantly weaker IC₅₀ of 16.2 μM [1]. This represents a 1.7-fold potency advantage for the 7-carboxamide scaffold. Furthermore, the 5-fluoro derivative of DHBF-7-carboxamide (compound 20, IC₅₀ = 2.12 ± 0.37 μM) achieved an additional ~5-fold potency improvement over the parent, demonstrating that the core scaffold is amenable to substantial optimization through substitution [1]. For reference, clinical PARP-1 inhibitors ABT-888 (veliparib) and AZD-2281 (olaparib) yielded IC₅₀ values of 0.006 ± 0.001 μM and 0.007 ± 0.001 μM, respectively, in the same assay [1].
| Evidence Dimension | PARP-1 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9.45 ± 0.25 μM (DHBF-7-carboxamide, compound 3) |
| Comparator Or Baseline | IC₅₀ = 16.2 μM (DHBF-3-one-7-carboxamide, compound 36); IC₅₀ = 2.12 ± 0.37 μM (5-fluoro-DHBF-7-carboxamide, compound 20); IC₅₀ = 0.006–0.007 μM (ABT-888, AZD-2281 reference standards) |
| Quantified Difference | 1.7-fold more potent than DHBF-3-one-7-carboxamide; 4.5-fold less potent than 5-fluoro derivative, providing a clear optimization trajectory |
| Conditions | PARP-1 enzyme inhibition assay; IC₅₀ values determined by at least two independent experiments performed in triplicate (Patel et al., J Med Chem 2014) |
Why This Matters
This demonstrates that the DHBF-7-carboxamide scaffold is intrinsically more potent for PARP-1 inhibition than its oxidized 3-one counterpart, justifying its selection as the primary scaffold for PARP-1-targeted drug discovery programs.
- [1] Patel MR, Bhatt A, Steffen JD, Chergui A, Murai J, Pommier Y, Pascal JM, Trombetta LD, Fronczek FR, Talele TT. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. J Med Chem. 2014;57(13):5579-5601. doi:10.1021/jm5002502 View Source
